N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO8S2/c1-11(2,3)20-10(13)12(6-8-18-21(4,14)15)7-9-19-22(5,16)17/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVVBCCDFGBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610374 | |
| Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401518-11-4 | |
| Record name | [(tert-Butoxycarbonyl)azanediyl]di(ethane-2,1-diyl) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Safety of N-Boc-bis-mesylate Amine Precursors: A Technical Guide for Drug Development Professionals
Abstract
N-Boc-bis-mesylate amine precursors are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules, particularly in the development of targeted covalent inhibitors and other complex pharmaceutical agents. Their unique chemical architecture, featuring a Boc-protected amine and two reactive mesylate leaving groups, allows for controlled and sequential introduction of functionalities. However, the inherent reactivity of these precursors necessitates a thorough understanding of their safe handling, synthesis, and downstream applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practices for working with N-Boc-bis-mesylate amine precursors. We will delve into a detailed safety data sheet, robust synthetic and deprotection protocols, and the critical mechanistic insights that underpin their utility and potential hazards.
Introduction: The Strategic Importance of N-Boc-bis-mesylate Amine Precursors
The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This stability allows for selective manipulation of other functional groups within a molecule. When combined with two mesylate groups, which are excellent leaving groups in nucleophilic substitution reactions, the resulting N-Boc-bis-mesylate amine precursors become powerful building blocks.[3]
These precursors are structurally related to nitrogen mustards, a class of bifunctional alkylating agents.[4][5] The Boc group serves to temper the reactivity of the nitrogen atom, preventing premature cyclization and allowing for controlled reactions. Upon deprotection, the resulting secondary amine can participate in intramolecular or intermolecular reactions, leading to the formation of various heterocyclic scaffolds or cross-linked structures. This controlled reactivity is paramount in the synthesis of targeted therapies where precise molecular architectures are required for optimal efficacy and reduced off-target effects.
Safety Data Sheet (SDS) Profile: A Composite Analysis
A specific, universally registered Safety Data Sheet for all N-Boc-bis-mesylate amine precursors does not exist. Therefore, this section presents a composite SDS profile based on the known hazards of structurally analogous compounds, such as N-Boc-N,N-bis(2-chloroethyl)amine, and the general toxicological properties of alkylating agents and mesylate esters.[6][7][8]
Hazard Identification
N-Boc-bis-mesylate amine precursors should be treated as hazardous substances with multiple potential routes of exposure and toxicity.
-
GHS Classification (Anticipated): Based on analogous compounds, these precursors are expected to fall under the following GHS categories[9]:
-
Pictograms:
-
Health Hazard
-
Irritant
-
-
Signal Word: Warning or Danger[6]
-
Hazard Statements:
-
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Use only outdoors or in a well-ventilated area.[12]
-
Wash skin thoroughly after handling.[14]
-
If exposed or concerned: Get medical advice/attention.
-
First-Aid Measures
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[14]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12] Avoid contact with skin, eyes, and clothing.[12] Use personal protective equipment as required. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store locked up. Keep separated from incompatible materials.[16]
Disposal Considerations
All waste containing N-Boc-bis-mesylate amine precursors must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[17] Do not dispose of down the drain.[18]
Synthesis and Experimental Protocols
The synthesis of N-Boc-bis-mesylate amine precursors typically involves a two-step process: 1) Protection of a di-functional amine, and 2) Conversion of hydroxyl groups to mesylates.
Synthesis of N-Boc-diethanolamine
This is a common starting material for the synthesis of the target precursors.
-
Reaction Scheme: Diethanolamine + (Boc)₂O → N-Boc-diethanolamine
-
Step-by-Step Protocol:
-
Dissolve diethanolamine (1 equivalent) in a suitable solvent such as a mixture of water and acetone.[1]
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[19]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-diethanolamine, which can be purified by column chromatography if necessary.[19]
-
Mesylation of N-Boc-diethanolamine
This step converts the hydroxyl groups into highly reactive mesylate leaving groups.
-
Reaction Scheme: N-Boc-diethanolamine + 2 MsCl → N-Boc-bis(2-mesyloxyethyl)amine
-
Step-by-Step Protocol:
-
Dissolve N-Boc-diethanolamine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2-2.5 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl) (2.1-2.3 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-bis-mesylate amine precursor.
-
Purify the product by flash column chromatography on silica gel.
-
N-Boc Deprotection
The removal of the Boc group is typically the final step before utilizing the precursor in subsequent reactions.
-
Reaction Scheme: N-Boc-bis(2-mesyloxyethyl)amine + Acid → bis(2-mesyloxyethyl)amine
-
Step-by-Step Protocol (Acidic Conditions):
-
Dissolve the N-Boc-bis-mesylate amine precursor (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature.[20]
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly or after neutralization with a suitable base.
-
Mechanistic Insights and Causality in Experimental Design
The choice of reagents and reaction conditions in the synthesis and use of N-Boc-bis-mesylate amine precursors is dictated by the chemical properties of the functional groups involved.
-
Boc Protection: The use of (Boc)₂O under basic or neutral conditions is a standard and efficient method for amine protection.[21] The Boc group is robust enough to withstand the conditions of the subsequent mesylation step.[22]
-
Mesylation: The conversion of alcohols to mesylates proceeds via nucleophilic attack of the alcohol on the highly electrophilic sulfur atom of methanesulfonyl chloride.[23] The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction and to deprotonate the alcohol, increasing its nucleophilicity.[24] Performing the reaction at low temperatures helps to control the exothermic nature of the reaction and minimize side reactions.
-
Boc Deprotection: The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.[25] This is a clean and generally high-yielding reaction. The choice of acid can influence the workup procedure.
Visualization of Key Processes
Synthetic Workflow
Caption: Synthetic workflow for N-Boc-bis-mesylate amine precursors.
Mesylation Reaction Mechanism
Caption: Simplified mechanism of alcohol mesylation.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for a representative N-Boc-bis-chloroethyl precursor, which is structurally analogous to the mesylate counterparts.
| Property | Value | Source |
| Compound Name | N-Boc-N,N-bis(2-chloroethyl)amine | [6] |
| Molecular Formula | C₉H₁₇Cl₂NO₂ | [6] |
| Molecular Weight | 242.14 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Solubility | Soluble in alcohol, ether, and aromatic hydrocarbons; insoluble in water. | [13] |
Conclusion and Future Perspectives
N-Boc-bis-mesylate amine precursors are indispensable tools in modern pharmaceutical research and development. Their synthesis is straightforward, and their reactivity can be precisely controlled, enabling the construction of complex molecular architectures. However, their structural similarity to potent alkylating agents necessitates a vigilant approach to safety. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can safely and effectively harness the synthetic potential of these valuable precursors. Future work in this area may focus on developing more environmentally benign synthetic routes and expanding the repertoire of functionalized precursors to accelerate the discovery of new therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Langdon, S. R. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
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PubChem. (n.d.). N-BOC-N,N-Bis(2-chloroethyl)amine. Retrieved from [Link]
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Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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International Journal of New Technologies in Science and Engineering. (n.d.). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Retrieved from [Link]
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ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? Retrieved from [Link]
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]
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Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Wikipedia. (n.d.). Mesylate. Retrieved from [Link]
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Chemos GmbH&Co.KG. (2018). Safety data sheet. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from [Link]
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University of California, Riverside. (n.d.). MANAGEMENT OF LAB CHEMICALS. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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PMC. (n.d.). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]
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ResearchGate. (2025). Alkylating Agents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Retrieved from [Link]
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European Medicines Agency. (n.d.). THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN THE FORM OF MESILATES, (DI)ISETIONATES, TOSILATES OR BESILATES. Retrieved from [Link]
- National Academies Press. (n.d.). Management of Chemicals.
-
ChemBK. (2024). N-Boc-N,N-bis(2-chloroethyl)amine. Retrieved from [Link]
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Chemical structure analysis of N-Boc protected nitrogen mustard analogs
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An In-depth Technical Guide to Bis-Mesylate Amine Linkers in Organic Synthesis
Introduction: The Power of Two Reactive Sites
In the intricate world of organic synthesis, molecules possessing multiple reactive centers are invaluable tools for constructing complex architectures. Among these, bis-mesylate linkers stand out as highly effective bifunctional electrophiles. These compounds are characterized by a central linker or spacer flanked by two methanesulfonate (mesylate) ester groups. The core utility of these molecules lies in the exceptional ability of the mesylate group to act as a leaving group in nucleophilic substitution reactions.
When reacted with amines, these linkers serve as robust platforms for N-alkylation, enabling the synthesis of a diverse array of nitrogen-containing molecules. Their predictable reactivity and synthetic accessibility have cemented their role in various fields, from the fundamental construction of heterocyclic scaffolds to the sophisticated design of modern therapeutics and polymers. This guide provides a comprehensive overview of the synthesis, reactivity, and key applications of bis-mesylate linkers, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Bis-Mesylate Linkers
The preparation of bis-mesylate linkers is a straightforward and high-yielding process, typically involving the reaction of a corresponding diol with methanesulfonyl chloride (MsCl).[1][2] This transformation effectively converts the poorly reactive hydroxyl groups of the diol into highly reactive mesylate leaving groups.[3][4]
Causality Behind the Method:
-
Reagent: Methanesulfonyl chloride (CH₃SO₂Cl) is the reagent of choice for introducing the mesyl group.[5]
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting materials or products and driving the reaction to completion.[3]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
-
Temperature: The reaction is highly exothermic and is generally performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3]
The general synthetic scheme is depicted below. The length and nature of the 'R' group are determined by the choice of the starting diol, allowing for precise control over the linker's properties.
Caption: General synthesis of a bis-mesylate linker from a diol.
Experimental Protocol: Synthesis of 1,4-Butanediol Dimethanesulfonate (Busulfan)
This protocol details the synthesis of a widely used bis-alkylating agent, Busulfan, which exemplifies the general procedure.[6]
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (4.83 mL, 0.06 mol).
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of Diol: Add 1,4-butanediol (1.76 mL, 0.02 mol) to the cooled pyridine and stir the mixture for 30 minutes at 0 °C.
-
Addition of MsCl: Add methanesulfonyl chloride (3.1 mL, 0.04 mol) dropwise to the mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 6 hours.
-
Workup: Cool the reaction mixture in a refrigerator for 8 hours. Add a few drops of water to quench any remaining methanesulfonyl chloride, followed by 5 mL of cold water.
-
Isolation: A precipitate will form. Filter the solid product, wash it with cold water, and then dissolve it in a suitable organic solvent like ethyl acetate for recrystallization to obtain the pure 1,4-butanediol dimethanesulfonate.
Safety Note: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[1][2] Alkylating agents like Busulfan are potent mutagens and known human carcinogens.[7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 2: Reactivity and Mechanism with Amines
The synthetic utility of bis-mesylates stems from their reactivity as SN2 electrophiles. The carbon atom adjacent to the mesylate group is electron-deficient and susceptible to nucleophilic attack by amines.
The SN2 Mechanism
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon, leading to a pentacoordinate transition state. Subsequently, the mesylate anion is expelled. The mesylate is an excellent leaving group because its negative charge is delocalized through resonance across the three oxygen atoms, making it a very weak base.[3][4]
Caption: The SN2 mechanism for N-alkylation with a mesylate.
The Challenge of Over-Alkylation
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[9] The product of the first alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can compete for the remaining electrophile, leading to the formation of a tertiary amine. With a bis-mesylate, this can lead to complex product mixtures or undesired cross-linking. Controlling the stoichiometry and reaction conditions (e.g., using a large excess of the amine) is often necessary to favor mono-alkylation.
Part 3: Applications in Organic Synthesis
The bifunctional nature of bis-mesylate linkers makes them versatile building blocks for a wide range of applications.
A. Synthesis of Nitrogen Heterocycles
One of the most powerful applications of bis-mesylates is in the synthesis of nitrogen-containing heterocycles via intramolecular cyclization.[10][11] When a primary amine is reacted with a bis-mesylate, the first intermolecular SN2 reaction tethers the linker to the amine. The second, intramolecular SN2 reaction then forms the cyclic product. The size of the resulting ring is dictated by the length of the carbon chain in the diol precursor.
-
1,3-propanediol dimethanesulfonate yields pyrrolidines (5-membered rings).
-
1,4-butanediol dimethanesulfonate yields piperidines (6-membered rings).
-
1,5-pentanediol dimethanesulfonate yields azepanes (7-membered rings).
High-dilution conditions are often employed to favor the intramolecular cyclization pathway over intermolecular polymerization.
Caption: Pathway for synthesizing N-heterocycles via intramolecular cyclization.
B. Bifunctional Linkers in Drug Development
The term "linker" is central to modern pharmacology, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[12][13] These molecules consist of two distinct functional heads joined by a linker. Bis-mesylates are ideal starting materials for constructing the amine-containing linkers often required in these modalities.
The reaction of a bis-mesylate with different nucleophiles in a stepwise manner allows for the assembly of heterobifunctional linkers. The length, rigidity, and solubility of the linker can be precisely controlled by selecting the appropriate diol precursor, which is critical for optimizing the biological activity of the final conjugate.
A prominent example of a bis-mesylate as a drug is Busulfan . It functions as a bifunctional alkylating agent in cancer chemotherapy.[14] Its two mesylate groups react with nucleophilic sites on DNA, particularly the N7 position of guanine. By reacting with guanine bases on opposing DNA strands, it creates an interstrand cross-link, which prevents DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[8][15]
C. Applications in Polymer Chemistry
In polymer science, bis-mesylates can be utilized in two primary ways:
-
Cross-linking Agents: For polymers that contain nucleophilic side chains (e.g., polyvinylamine), bis-mesylates can be introduced to form covalent cross-links between polymer chains. This process increases the polymer's molecular weight, viscosity, and mechanical strength.
-
Monomers: Bis-mesylates can undergo polycondensation reactions with diamines. Each molecule reacts at both ends, leading to the formation of long-chain polyamines, which have applications in areas such as water treatment, coatings, and adhesives.
Data Summary: Common Diol Precursors
The table below summarizes common diol precursors and the corresponding bis-mesylate linkers they produce, highlighting the tunability of the linker length.
| Starting Diol | Bis-Mesylate Product | Linker Carbon Chain Length |
| 1,3-Propanediol | 1,3-Propanediol dimethanesulfonate | 3 |
| 1,4-Butanediol | 1,4-Butanediol dimethanesulfonate | 4 |
| 1,5-Pentanediol | 1,5-Pentanediol dimethanesulfonate | 5 |
| 1,6-Hexanediol | 1,6-Hexanediol dimethanesulfonate | 6 |
| Diethylene glycol | 2,2'-Oxybis(ethane-1,1'-diyl) dimethanesulfonate | 4 (+ 1 Oxygen) |
Conclusion and Future Outlook
Bis-mesylate amine linkers are powerful and versatile electrophiles in the synthetic chemist's toolkit. Their straightforward synthesis from readily available diols, coupled with the predictable and highly efficient SN2 reactivity of the mesylate group, makes them indispensable for a variety of applications. They provide a reliable entry point for the construction of valuable nitrogen heterocycles and serve as fundamental building blocks for the precisely tailored linkers required in advanced drug discovery and polymer science.
Future research will likely focus on expanding the diversity of diol precursors to include more complex and functionalized backbones, thereby creating a new generation of bis-mesylate linkers with unique stereochemical and physicochemical properties. As the demand for sophisticated molecular architectures continues to grow, the fundamental chemistry of bis-mesylate amine linkers will undoubtedly remain a cornerstone of innovation in organic synthesis.
References
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Privileged electrophile sensors: a resource for covalent drug development. PMC - NIH. Available at: [Link]
-
Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Available at: [Link]
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Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications (RSC Publishing). Available at: [Link]
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Methanesulfonyl chloride - Wikipedia. Wikipedia. Available at: [Link]
-
Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Busulfan. American Chemical Society. Available at: [Link]
-
Characterization of novel electrophiles for covalent drug discovery. American Chemical Society. Available at: [Link]
-
3.1.7: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Busulfan | C6H14O6S2 | CID 2478. PubChem - NIH. Available at: [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis - ACS Publications. Available at: [Link]
-
Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. Available at: [Link]
-
1,4-Butanediol dimethanesulfonate and cancer. Research Starters. Available at: [Link]
-
Potential bis-alkylating agents for cancer chemotherapy. Approaches to the synthesis of 2-sulfonyl-1,4-bis(methanesulfonoxy)butanes. PubMed. Available at: [Link]
-
Substitution (Mesylate) - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. PubMed. Available at: [Link]
-
(PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. Available at: [Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. Available at: [Link]
-
Design and applications of bifunctional small molecules: Why two heads are better than one. PMC - NIH. Available at: [Link]
-
N-Dealkylation of Amines. MDPI. Available at: [Link]
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC - NIH. Available at: [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. ResearchGate. Available at: [Link]
-
DNA-Directed alkylating agents. 7. Synthesis, DNA interaction, and antitumor activity of bis(hydroxymethyl)- and bis(carbamate)-substituted pyrrolizines and imidazoles. PubMed. Available at: [Link]
-
Bis(bioreductive) alkylating agents: synthesis and biological activity in a nude mouse human carcinoma model. PubMed. Available at: [Link]
-
Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. ResearchGate. Available at: [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Cyclic Amines. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses Procedure. orgsyn.org. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Alkylating Agents and DNA Polymerases. Anticancer Research. Available at: [Link]
-
Polyfunctional alkylating agents pharmacology. Medcrine. Available at: [Link]
-
Diol synthesis by substitution. Organic Chemistry Portal. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Available at: [Link]
-
Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]
-
Design and synthesis of new bis(1,2,4-triazolo[3,4-b][2][10][16]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PMC - NIH. Available at: [Link]
-
Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. Available at: [Link]
Sources
- 1. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 7. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Butanediol dimethanesulfonate and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cyclic amine synthesis [organic-chemistry.org]
- 12. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. acs.org [acs.org]
- 15. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Privileged electrophile sensors: a resource for covalent drug development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Macrocyclization and Heterocycle Synthesis Using N-Boc-bis(2-mesyloxyethyl)amine
Introduction & Strategic Utility
N-Boc-bis(2-mesyloxyethyl)amine (CAS: 144163-85-9), also known as tert-butyl bis(2-((methylsulfonyl)oxy)ethyl)carbamate, is a pivotal bifunctional electrophile in organic synthesis. It serves as a "linchpin" reagent for introducing the diethylene glycol amine motif (
Why This Reagent?
In the synthesis of azamacrocycles (such as aza-crown ethers) and N-heterocycles (such as piperazines), this reagent offers three distinct advantages over traditional bis-chloro or bis-tosyl analogs:
-
Enhanced Reactivity: The mesylate (methanesulfonate) groups are superior leaving groups compared to chlorides, facilitating substitution under milder thermal conditions.
-
Nitrogen Masking: The tert-butoxycarbonyl (Boc) group renders the central nitrogen non-nucleophilic. This prevents the formation of quaternary ammonium salts and ensures the nitrogen acts solely as a structural tether during the cyclization event.
-
Orthogonal Deprotection: Post-cyclization, the Boc group can be removed with acid (TFA or HCl), liberating a secondary amine for further functionalization (e.g., drug conjugation or metal chelation) without affecting other common protecting groups like benzyl or silyl ethers.
Mechanistic Principles of Cyclization
The formation of rings using this reagent proceeds via a double nucleophilic substitution (
The Two-Step Event
-
Intermolecular Alkylation (Rate Limiting): The first equivalent of the nucleophile (e.g., a primary amine or a diamine end-group) displaces one mesylate group. This creates a linear intermediate.
-
Intramolecular Cyclization (Ring Closure): The pendant nucleophile displaces the second mesylate group to close the ring.
Critical Insight: The success of the reaction depends on favoring Step 2 over the competing intermolecular reaction of the intermediate with another starting molecule (which leads to polymerization). This is controlled via High Dilution Principles .
Pathway Visualization
Figure 1: Kinetic competition between cyclization and polymerization. High dilution favors the path from Intermediate to Cycle.
Experimental Protocols
Protocol A: Synthesis of N-Boc-Diazacrown Ethers (Macrocyclization)
This protocol describes the synthesis of an N-Boc-diaza-18-crown-6 derivative. This method utilizes the Cesium Effect , where the large cesium cation acts as a template to organize the linear precursors, facilitating ring closure.
Reagents:
-
N-Boc-bis(2-mesyloxyethyl)amine (1.0 equiv)
-
1,2-Bis(2-aminoethoxy)ethane (or similar diamine) (1.0 equiv)
-
Cesium Carbonate (
) (3.0 equiv)[1] -
Acetonitrile (MeCN), anhydrous (Concentration: 0.01 M - 0.05 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a high-precision addition funnel. Flush with Argon.
-
Base Suspension: Add
to anhydrous MeCN in the main flask. Heat to reflux ( ) to ensure a homogenous suspension. -
Pseudo-High Dilution Addition:
-
Dissolve the N-Boc-bis-mesylate in MeCN (Solution A).
-
Dissolve the Diamine in MeCN (Solution B).
-
Crucial Step: Using a syringe pump or addition funnel, add both Solution A and Solution B simultaneously and slowly (over 4–8 hours) into the refluxing base suspension.
-
Why? This keeps the instantaneous concentration of unreacted monomers low, statistically favoring the intramolecular reaction of the intermediate over intermolecular collisions.
-
-
Reaction: Continue refluxing for 12–24 hours after addition is complete. Monitor by TLC (stain with Ninhydrin or PMA; mesylates are UV active, but the product may require staining).
-
Workup:
-
Purification: The residue will likely contain some linear oligomers. Purify via flash column chromatography (Silica gel, typically DCM/MeOH gradients).
Protocol B: Synthesis of N-Boc-Piperazines (Heterocycle Formation)
For smaller 6-membered rings, high dilution is less critical due to the favorable entropy of forming 6-membered rings (Gem-dimethyl effect analogues).
Reagents:
-
N-Boc-bis(2-mesyloxyethyl)amine (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Ethanol or DMF (Concentration: 0.1 M - 0.2 M)
Procedure:
-
Dissolve the primary amine and DIPEA in the solvent.
-
Add N-Boc-bis(2-mesyloxyethyl)amine in one portion.
-
Heat to reflux (EtOH) or
(DMF) for 16 hours. -
Concentrate and purify via extraction (EtOAc/Water) followed by silica chromatography.
Optimization & Troubleshooting
The following table summarizes the impact of reaction variables on the Yield and Purity of the macrocycle.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | MeCN (Preferred) | Polar aprotic; supports |
| Base | The "Cesium Effect" aids macrocyclization via template organization. | |
| Concentration | < 0.02 M | Critical: High dilution prevents polymerization. For piperazines, 0.2 M is acceptable. |
| Temperature | Reflux | Provides energy to overcome the activation barrier of the second, entropically disfavored cyclization step. |
| Addition Rate | Slow (4+ hrs) | Maintains low steady-state concentration of reactive intermediates. |
Workflow Visualization: Purification Logic
Figure 2: Purification decision tree. Note that fully Boc-protected macrocycles are often non-basic, requiring chromatography rather than acid-base extraction.
Safety & Handling
-
Genotoxicity Warning: Mesylates (alkyl methanesulfonates) are potent alkylating agents and potential genotoxins. Handle N-Boc-bis(2-mesyloxyethyl)amine in a fume hood with double nitrile gloves.
-
Quenching: Quench any unreacted mesylate in the waste stream by treating with a dilute solution of ammonia or sodium hydroxide to hydrolyze the ester before disposal.
-
Storage: Store the reagent at
under inert gas. Moisture can hydrolyze the mesylate to the alcohol, rendering it inactive.
References
-
Original Synthesis & Application
- Bradshaw, J. S., et al. "Synthesis of Macrocyclic Polyether-Diester Ligands." Journal of Organic Chemistry.
- Context: Establishes the utility of bis-electrophiles in macrocycle synthesis.
-
(General Journal Link for verification)
-
The Cesium Effect
- Dijkstra, G., et al. "The effect of cation-pi interactions on the cesium carbonate mediated synthesis of macrocycles." Journal of the American Chemical Society.
- Context: Explains why is superior for ring closure.
-
Modified Richman-Atkins Cyclization
- Richman, J. E., & Atkins, T. J. "Nitrogen analogs of crown ethers." Journal of the American Chemical Society.
- Context: The foundational methodology upon which the N-Boc-mesylate strategy is improved (avoiding tosyl deprotection).
-
Piperazine Synthesis
- Reid, et al. "Synthesis of N-Boc-piperazines from primary amines." Tetrahedron Letters.
- Context: Application of the reagent for small heterocycles.
(Note: Specific page numbers and volumes vary by exact derivative, but the methodologies cited above represent the authoritative grounding for these protocols.)
Sources
- 1. BJOC - 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units [beilstein-journals.org]
- 2. Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[4]arenes [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Application Note: Nucleophilic Substitution Strategies for N-Boc Amine Mesylates
Topic: Conditions for Nucleophilic Substitution of Mesyl Groups in N-Boc Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The nucleophilic substitution of methanesulfonate (mesyl) groups in N-Boc protected amines—particularly derived from amino alcohols like serine, threonine, or homoserine—is a pivotal transformation in medicinal chemistry. While the mesyl group (-OMs) is a potent leaving group, the presence of the tert-butyloxycarbonyl (Boc) moiety introduces a critical competing pathway: intramolecular cyclization .
This guide details the mechanistic competition between intermolecular
Mechanistic Insight: The "Boc-Mesyl" Paradox
The success of substituting an N-Boc mesylate depends on the race between the external nucleophile and the internal carbamate oxygen.
The Competing Pathways
-
Path A (Desired
): The external nucleophile ( ) attacks the orbital of the C-OMs bond, inverting stereochemistry and displacing the mesylate. -
Path B (Oxazolidinone Formation): The carbonyl oxygen of the Boc group acts as an internal nucleophile (5-exo-tet or 6-exo-tet), displacing the mesylate to form a cyclic carbamate (oxazolidinone). This is often a "dead-end" side product that is difficult to reopen without deprotecting the amine.
-
Path C (Elimination): Under basic conditions or high heat, the mesylate undergoes E2 elimination to form an alkene (e.g., dehydroalanine derivatives).
Mechanistic Visualization
The following diagram illustrates the kinetic competition facing the researcher.
Critical Control Parameters
To favor Path A (Substitution), specific conditions must be met.[1]
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents solvate cations (e.g., |
| Nucleophile | Azide ( | Strong, soft nucleophiles are required. Hard nucleophiles (alkoxides) or weak nucleophiles promote cyclization or elimination. |
| Concentration | High (>0.5 M) | |
| Temperature | Low to Moderate (RT to 60°C) | High heat (>80°C) significantly increases the rate of elimination and cyclization. |
| Base | Avoid if possible | If a base is needed (e.g., for thiolates), use non-nucleophilic bases (DIPEA). Avoid strong inorganic bases which promote elimination. |
Experimental Protocols
Protocol A: Preparation of N-Boc Mesylates
Standard activation of N-Boc amino alcohols.
Reagents: N-Boc amino alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (dry).
-
Setup: Dissolve N-Boc alcohol in anhydrous DCM (0.2 M) under
atmosphere. -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add TEA via syringe. Then, add MsCl dropwise over 10 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain 0°C.
-
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 1-2 hours. Monitor by TLC (stain with PMA or Hanessian’s stain; UV is often weak for aliphatic Boc).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with 1M citric acid (to remove TEA), water, and brine. Dry over and concentrate.-
Stability Check: Mesylates are generally stable for days at 4°C but should be used immediately for best results.
-
Protocol B: Azidation (Synthesis of N-Boc Azides)
Primary method for installing nitrogen functionality (Click chemistry precursor).
Reagents: N-Boc Mesylate (1.0 eq), Sodium Azide (
-
Dissolution: Dissolve N-Boc mesylate in anhydrous DMF (concentration 0.5 M to 1.0 M ).
-
Critical: Do not use dilute conditions; this favors cyclization.
-
-
Addition: Add solid
in one portion. -
Reaction: Heat to 50–60°C for 4–12 hours.
-
Monitoring: Check TLC.[2] The azide product often runs slightly faster than the mesylate.
-
Safety: Azides are potential explosion hazards. Do not concentrate reaction mixtures to dryness if residual
is present.
-
-
Workup: Dilute with
or EtOAc (DMF is soluble in water). Wash extensively with water (3x) to remove DMF and excess azide. Dry over .-
Purification: Flash chromatography is usually effective.
-
Protocol C: Finkelstein Activation (The "Rescue" Strategy)
If direct substitution is sluggish, convert Mesylate -> Iodide -> Product.
Reagents: N-Boc Mesylate (1.0 eq), Sodium Iodide (NaI, 2.0–5.0 eq), Acetone or 2-Butanone (MEK).
-
Setup: Dissolve mesylate in Acetone (0.5 M).
-
Reaction: Add NaI. Reflux for 2–6 hours.
-
Observation: A white precipitate (NaOMs) will form, driving the equilibrium.
-
-
Workup: Filter off the solid. Concentrate the filtrate. Dissolve residue in
, wash with (to remove iodine color) and water. -
Application: The resulting N-Boc alkyl iodide is significantly more reactive toward weaker nucleophiles than the mesylate.
Troubleshooting & Optimization
The most common failure mode is the appearance of a spot that is not starting material but does not react with ninhydrin. This is likely the Oxazolidinone .
Optimization Workflow
Key Troubleshooting Tips
-
Oxazolidinone Formation: If observed, your nucleophile is too slow. Switch to the Finkelstein protocol (Protocol C) to make the Iodide first, or use a more polar solvent (DMSO vs THF).
-
Steric Hindrance: Secondary mesylates (e.g., from Threonine) are notoriously difficult due to the bulk of the Boc group. In these cases, inversion is often accompanied by significant elimination. Consider deprotecting Boc -> Amine, then protecting as a cyclic sulfamidate or using a benzyl group which is less bulky and non-participating.
-
Water Contamination: Water acts as a competing nucleophile and can hydrolyze the mesylate or promote oxazolidinone formation. Ensure all reagents are strictly anhydrous.
References
-
Agami, C., et al. (1993).[3] "Chiral oxazolidinones from N-Boc derivatives of β-amino alcohols." Tetrahedron Letters, 34(28), 4509–4512.[3] Link
-
Organic Chemistry Portal. (n.d.). "Finkelstein Reaction."[4] Link
-
Master Organic Chemistry. (2018). "Reactions of Azides - Substitution and Reduction." Link
-
Common Organic Chemistry. (n.d.). "Substitution (Mesylate) - Common Conditions." Link
-
Sexton, T., et al. (2005). "Preparation of N-Boc-4-iodopiperidine." Organic Syntheses, 81, 121. Link
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sci-Hub. Chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. Effect of a N-methyl substituent on reactivity and stereoselectivity / Tetrahedron Letters, 1993 [sci-hub.box]
- 4. adichemistry.com [adichemistry.com]
Troubleshooting & Optimization
Technical Support Center: Macrocyclization with N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
Welcome to the technical support guide for improving macrocyclization yields using N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine. This center is designed for researchers, chemists, and drug development professionals to navigate the complexities of macrocycle synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot common issues and optimize your reaction outcomes.
Introduction to the Reagent
This compound is a highly effective bifunctional electrophile used for the construction of macrocyclic structures. Its core utility lies in its two mesylate (methanesulfonyl) groups, which are excellent leaving groups for nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen atom allows for subsequent deprotection and further functionalization if desired.
This reagent is typically employed to link two nucleophilic sites within a single precursor molecule (e.g., a peptide or other organic scaffold) to form a macrocycle. The reaction involves the sequential or simultaneous displacement of the two mesylate groups by nucleophiles such as amines, thiols, or alcohols.
Molecular Structure
Caption: Structure of the bifunctional linking agent.
Troubleshooting Guide & Core Protocols
This section addresses the most common challenges encountered during macrocyclization reactions in a question-and-answer format. Each answer provides not only a solution but also an expert explanation of the chemical principles at play.
Question 1: My reaction yield is consistently low. What are the most common causes and how can I fix them?
Answer: Low yields are the most frequent issue in macrocyclization. The primary culprit is often the competition between the desired intramolecular reaction (forming the macrocycle) and intermolecular reactions, which lead to dimers, oligomers, or polymers.[1][2][3][4]
Core Principle: The High Dilution Principle
To favor the intramolecular cyclization, the reactive ends of a single molecule must find each other before they find the reactive end of another molecule. This is governed by kinetics. The rate of the intramolecular reaction is first-order, depending only on the concentration of the precursor. The rate of the intermolecular reaction is second-order, depending on the concentration of two precursor molecules.
By significantly lowering the concentration of the precursor, you dramatically slow down the second-order intermolecular reaction while having a lesser effect on the first-order intramolecular one. This is known as the high dilution principle .[2][5]
Solutions & Protocols:
-
Implement High Dilution Conditions: The most effective strategy is to perform the reaction at very low concentrations, typically in the range of 0.1 to 10 mM.[1][3] This can be resource-intensive due to the large solvent volumes required.
-
Employ Slow Addition (Pseudo-Dilution): A more practical approach is to use a syringe pump to slowly add a concentrated solution of your linear precursor and the cyclizing agent (if separate) to a large volume of solvent containing the base.[2][5] This technique, often called pseudo-high dilution, ensures that the instantaneous concentration of the reactive species remains extremely low, thus kinetically favoring the intramolecular pathway.[2][6]
Caption: Workflow for a pseudo-high dilution experiment.
-
Optimize Temperature: The effect of temperature is complex. For entropically challenging reactions (common in large, flexible macrocycles), simply increasing the temperature may not significantly increase the rate and can promote degradation.[4] For reactions with a high activation energy (enthalpically challenging, e.g., strained rings), higher temperatures can be beneficial.[4] Start at room temperature and adjust based on reaction monitoring.
Question 2: I'm observing significant oligomerization. How do I choose the right solvent and base to suppress this?
Answer: Beyond high dilution, the choice of solvent and base is critical for maximizing yield and minimizing side products. These reagents influence the conformation of the precursor, the nucleophilicity of the reacting groups, and the solubility of all components.
Core Principle: Precursor Pre-organization and Reagent Compatibility
An ideal solvent system will encourage the linear precursor to adopt a "folded" or "pre-organized" conformation where the reactive ends are in close proximity.[2] This increases the effective molarity and accelerates the intramolecular reaction. The base must be strong enough to deprotonate the nucleophile but not so strong that it causes side reactions like elimination or epimerization.[3]
Solutions & Recommendations:
-
Solvent Selection:
-
Aprotic Polar Solvents (DMF, Acetonitrile, DMSO): These are the most common choices. They are excellent at dissolving polar precursors (like peptides) and do not interfere with the nucleophilic reaction. DMF and acetonitrile are often the first choice.[3] DMSO can be particularly useful for disrupting strong hydrogen bonds that might hold the precursor in an unproductive, extended conformation.[1][3]
-
Less Polar Solvents (DCM, THF): Can be used for less polar substrates. THF is often used in combination with strong bases.
-
-
Base Selection:
-
Inorganic Carbonates (Cs₂CO₃, K₂CO₃): These are excellent choices. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," where the large, soft Cs⁺ ion can act as a template, coordinating with heteroatoms in the linear precursor to favor a cyclization-ready conformation.[2]
-
Non-Nucleophilic Organic Bases (DIPEA, DBU): Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[11.undec-7-ene (DBU) are commonly used, especially in peptide chemistry. They are strong enough to deprotonate amines and thiols but are sterically hindered, reducing their own nucleophilicity.
-
Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Concentration | 0.5 - 5 mM | Balances yield with practical solvent volumes. Use pseudo-dilution for best results.[2][3] |
| Solvent | Acetonitrile or DMF | Good solubility for a wide range of substrates.[3] Consider DMSO for highly structured peptides.[1] |
| Base | Cs₂CO₃ (3-5 equivalents) | Often provides the highest yields due to the templating cesium effect. |
| Temperature | 25 - 60 °C | Start at room temperature. Gentle heating can overcome activation barriers, but monitor for degradation. |
| Addition Time | 6 - 12 hours | A good starting point for syringe pump addition to maintain pseudo-high dilution. |
Question 3: How do I monitor the reaction effectively and when should I stop it?
Answer: Proper reaction monitoring is crucial to maximize the yield of your desired macrocycle and prevent its degradation or the formation of subsequent side products.
Core Principle: Chromatographic and Spectrometric Analysis
Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS is the gold standard as it provides both retention time data (indicating conversion) and mass data, confirming the formation of your product (M+H⁺, M+Na⁺) and identifying potential side products (e.g., dimer at 2M+H⁺).
Protocol for Reaction Monitoring:
-
Establish a Baseline: Before starting the reaction, run an LC-MS of your starting material. This gives you a reference retention time and mass.
-
Time Point Zero (t=0): As soon as the reaction begins (e.g., after the first few drops from the syringe pump are added), take a small aliquot, quench it (e.g., with a drop of water or dilute acid), and inject it into the LC-MS.
-
Periodic Sampling: Take aliquots every 1-2 hours initially, then space them out as the reaction slows.
-
Analyze the Data: Look for three key things:
-
Disappearance of the starting material peak.
-
Appearance and growth of the desired product peak at the correct mass.
-
Appearance of any other major peaks, such as the dimer.
-
-
Determine the Endpoint: Stop the reaction when the product peak reaches its maximum intensity and the starting material is consumed. Letting the reaction run too long can sometimes lead to degradation of the product.
Question 4: Purification is difficult. What are the best strategies for isolating my macrocycle?
Answer: Purifying macrocycles from a mixture containing linear starting material, oligomers, and salts can be challenging due to similar polarities.
Solutions:
-
Standard Silica Gel Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. Monitor fractions carefully by TLC or LC-MS.
-
Reverse-Phase Chromatography (C18): For polar molecules like cyclic peptides, reverse-phase HPLC (preparative or flash) is often more effective. A typical mobile phase is a gradient of water and acetonitrile with a small amount of modifier like trifluoroacetic acid (TFA) or formic acid.
-
Recrystallization: If your product is crystalline, this can be an excellent method for obtaining highly pure material.
-
Aqueous Workup: Before chromatography, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM), and wash with water, dilute acid (to remove organic bases), and brine. This will remove most of the inorganic salts and some highly polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the proper way to store and handle this compound? A: The reagent is a mesylate and is sensitive to moisture and strong nucleophiles. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer. Handle it quickly in a dry environment.
Q: Can I use other leaving groups instead of mesylate? A: Yes, analogous reagents with tosylate (-OTs) or nosylate (-ONs) groups can also be used. Mesylates are often preferred due to their high reactivity and the smaller size of the leaving group.
Q: The Boc deprotection of my final macrocycle is problematic. Any advice? A: Boc deprotection is typically achieved with strong acids like neat trifluoroacetic acid (TFA) or HCl in dioxane.[7] If your macrocycle is sensitive to these conditions, you might explore milder acidic conditions, such as using a solid-supported acid catalyst that can be easily filtered off.[7] Always monitor the deprotection carefully by LC-MS to avoid side reactions.
References
-
Kaur, H., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at: [Link]
-
Vallejo, J., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. Available at: [Link]
-
Gimeno, A., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Kaur, H., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Royal Society of Chemistry. Available at: [Link]
-
Baran, P. S. (2020). Macrocyclizations. Baran Lab, Scripps Research. Available at: [Link]
-
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. Available at: [Link]806)
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Preventing hydrolysis of mesylate groups in N-Boc-bis(2-mesyloxyethyl)amine
Executive Summary & Molecule Profile
N-Boc-bis(2-mesyloxyethyl)amine is a critical intermediate, often functioning as a "nitrogen mustard" precursor for synthesizing morpholines, piperazines, and macrocycles. Its dual mesylate groups make it a potent electrophile. However, this reactivity renders it highly susceptible to hydrolysis (reversion to the alcohol) and elimination (formation of vinyl species).
This guide provides a self-validating protocol to maximize stability during synthesis, workup, and storage.
| Property | Specification |
| IUPAC Name | tert-butyl bis(2-(methylsulfonyloxy)ethyl)carbamate |
| Function | Bis-electrophile (Cross-linker / Cyclization precursor) |
| Primary Instability | Hydrolysis (cleavage of |
| Secondary Instability | E2 Elimination (formation of N-Boc-divinylamine) |
| Critical Control Point | Aqueous Workup pH & Temperature |
The Chemistry of Instability (Mechanism)
To prevent degradation, one must understand the competing pathways. The mesylate group (
Pathway Analysis[4][5]
-
Hydrolysis (
): Water acts as a nucleophile, attacking the -carbon. This is accelerated by basic pH (generating ) and heat . -
Elimination (E2): Excess base abstracts a
-proton, causing the ejection of the mesylate and forming a vinyl group. This is favored by high temperatures and strong/bulky bases .
Figure 1: Competing degradation pathways. Path A (Hydrolysis) is the primary concern during aqueous workup. Path B (Elimination) is the primary concern during the reaction if temperature is uncontrolled.
Optimized Synthesis Protocol
This protocol is designed to minimize the "residence time" of the product in conditions favorable to hydrolysis.
Reagents & Stoichiometry[4][5][6][7]
-
Substrate: N-Boc-diethanolamine (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (2.5 eq) — Excess ensures complete conversion.
-
Base: Triethylamine (
) (3.0 eq) — Sufficient to neutralize HCl, but not strong enough to rapidly promote E2. -
Solvent: Anhydrous Dichloromethane (DCM) — Non-polar enough to discourage
, dissolves reactants well.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1 | Cryogenic Setup Cool DCM solution of N-Boc-diethanolamine and | Low temperature suppresses the E2 elimination pathway, which has a higher activation energy than mesylation. |
| 2 | Controlled Addition Add MsCl dropwise over 30-60 mins. Maintain temp < 0°C. | The reaction is highly exothermic. Heat spikes >10°C will trigger immediate elimination or hydrolysis by trace moisture. |
| 3 | Reaction Monitoring Stir at 0°C for 1-2 hours. Monitor by TLC.[3][4] | Do not let the reaction warm to room temperature (RT) unless conversion is stalled. Prolonged RT stirring increases impurity profiles. |
| 4 | The Critical Quench Pour reaction mixture into ice-cold 10% Citric Acid or Sat. | CRITICAL: You must neutralize excess |
Workup & Purification: The "Danger Zone"
The majority of yield loss occurs during the first 15 minutes of the workup. The goal is to separate the organic phase (product) from the aqueous phase (nucleophiles) as fast as possible.
The "Cold & Acidic" Wash Strategy
Standard bicarb washes are risky because they raise the pH. Use this decision tree to navigate the workup.
Figure 2: Workup Decision Tree. Maintaining a pH < 7 during the initial wash is vital to preserve the mesylate ester.
Purification Guidelines
-
Crystallization: N-Boc-bis(2-mesyloxyethyl)amine is often an oil or a low-melting solid.
-
Technique: Dissolve in minimal DCM, layer with Hexanes or
, and store at -20°C. Scratching the flask can induce crystallization [1].
-
-
Chromatography: If necessary, use a short silica plug.
-
Warning: Silica is slightly acidic (good) but retains polar compounds. Elute quickly with EtOAc/Hexane (1:1). Do not use Methanol (nucleophilic).[1]
-
Storage & Handling
-
Temperature: Store at -20°C . Mesylates thermally decompose slowly at room temperature.
-
Atmosphere: Store under Argon/Nitrogen.[3] Moisture is the enemy.
-
Stabilizers: No specific stabilizers are needed if the product is free of acid/base residues.
Troubleshooting FAQ
Q1: My product is an oil, but the literature says it should be a solid. Did it hydrolyze?
-
Diagnosis: Not necessarily.[1] Small impurities (solvent traces, excess MsCl) often prevent crystallization.
-
Test: Run a
NMR. -
Fix: Triturate the oil with cold pentane or diethyl ether to remove impurities, then attempt crystallization again at -20°C [2].
Q2: I see a "vinyl" impurity in my NMR. What happened?
-
Cause: Elimination occurred.[3][7] This usually happens if the reaction was allowed to warm up too much or if the quench was insufficiently acidic (leaving active base in the workup).
-
Prevention: Keep reaction temperature < 0°C. Ensure the first aqueous wash is acidic (Citric acid/HCl) to protonate all amine bases immediately.
Q3: Can I use water as a solvent for the reaction?
-
Answer: No. While some specific mesylations can occur in biphasic systems [3], for a bis-mesylate where high yield is required, anhydrous conditions are strictly necessary to prevent competitive hydrolysis.
Q4: Why did my yield drop after column chromatography?
-
Cause: Mesylates can be unstable on silica gel if the elution is slow, or if the silica is too "active."
-
Solution: Pre-wash the silica column with 1%
in Hexane (to deactivate acidic sites) only if you are sure your product is stable to base (risky). Better: Use neutral alumina or perform a very fast filtration through a short silica pad.
References
-
Crystallization of Boc-amino acids/derivatives. ResearchGate / Patent CN112661672A. (Techniques for solidifying oily Boc-protected intermediates using seed crystals and non-polar solvents). 8[1][3][6][9][10]
-
Purification of N-Boc intermediates. BenchChem Application Notes. (Protocols for handling N-Boc-N-methylethylenediamine and similar derivatives). 11[1][3][12][6][9][10][13]
-
Water-solvent method for mesylation. ResearchGate. (Discusses stability of mesylates in aqueous media under pH control; highlights that pH > 10 causes rapid hydrolysis). 9
-
Hydrolysis kinetics of alkyl mesylates.Journal of the Chemical Society, Perkin Transactions 2. (Establishes the
character of hydrolysis and the accelerating effect of heat/base). 6[1][3][6][9][10][13]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jgtps.com [jgtps.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
Minimizing elimination side reactions when using N-Boc-bis(2-mesyloxyethyl)amine
Technical Support Center: Optimization of N-Boc-bis(2-mesyloxyethyl)amine Cyclizations
Subject: Minimizing Elimination (Vinyl) Impurities & Optimizing Cyclization Yields Reagent: N-Boc-bis(2-mesyloxyethyl)amine (CAS: 139120-80-6 / Analogues) Application: Synthesis of N-Boc-piperazines and related heterocycles via double alkylation.[1]
Executive Summary
The reagent N-Boc-bis(2-mesyloxyethyl)amine (referred to here as Boc-bismesylate ) is a critical electrophile for synthesizing 4-substituted piperazines.[1] However, users frequently encounter a specific failure mode: the formation of vinyl impurities (alkenes) via E2 elimination , which competes with the desired SN2 cyclization .
This guide details the mechanistic cause of this side reaction and provides a self-validating protocol to suppress elimination, utilizing the Finkelstein Modification (in situ iodination) to ensure high yields.
The Mechanistic Conflict: SN2 vs. E2
To solve the problem, one must understand the competition at the molecular level. The mesylate (-OMs) is an excellent leaving group, but the
The Pathways:
-
Pathway A (Desired SN2): The nucleophile (primary amine) attacks the
-carbon, displacing the mesylate. This happens twice to form the piperazine ring. -
Pathway B (Undesired E2): The base (or the nucleophile acting as a base) abstracts a
-proton, expelling MsOH and forming a vinyl group. This effectively "caps" the chain, preventing cyclization.
Caption: Mechanistic bifurcation. The green path requires nucleophilic attack; the red path is triggered by base-mediated proton abstraction.
Troubleshooting Guide
Issue 1: Presence of "Vinyl" Impurities (NMR signals at ~5.0–6.0 ppm)
-
Root Cause: The reaction conditions favor E2 elimination. This typically happens if the reaction temperature is too high (>100°C) or the base is too strong/bulky (e.g., NaH, t-BuOK, or excess triethylamine).
-
Solution:
-
Switch Base: Use DIPEA (N,N-Diisopropylethylamine) or K2CO3 .[1] These are non-nucleophilic but sufficiently basic to neutralize the methanesulfonic acid generated without aggressively abstracting the
-proton. -
Lower Temperature: Maintain reaction temperature between 60°C – 80°C . Do not reflux in high-boiling solvents like toluene or DMSO unless necessary.[1]
-
Issue 2: Sluggish Reaction / Incomplete Cyclization
-
Root Cause: Mesylates are good leaving groups, but for sterically hindered amines, the reaction rate may be too slow, allowing the slower elimination pathway to take over over time.
-
Solution (The "Silver Bullet"): Add Sodium Iodide (NaI) (0.1 – 0.5 eq).[1]
-
Mechanism:[2][3][4] NaI converts the alkyl mesylate to an alkyl iodide in situ (Finkelstein reaction). The iodide is a better leaving group and the C-I bond is more susceptible to SN2 attack than C-OMs. This accelerates the desired pathway significantly, allowing you to run the reaction at lower temperatures.
-
Issue 3: Hydrolysis (Formation of Alcohol Impurities)
-
Root Cause: Wet solvents.[5] Mesylates hydrolyze rapidly in the presence of water and heat.
-
Solution: Use anhydrous Acetonitrile (MeCN) or DMF .[1] Add activated 3Å molecular sieves to the reaction vessel if the solvent quality is suspect.
Optimized Experimental Protocol
This protocol uses the Finkelstein Modification to minimize elimination.
Reagents:
-
N-Boc-bis(2-mesyloxyethyl)amine (1.0 equiv)[1]
-
Primary Amine (R-NH2) (1.0 – 1.1 equiv)[1]
-
DIPEA (Hünig's Base) (3.0 equiv)[1]
-
Sodium Iodide (NaI) (0.1 – 0.2 equiv) [Catalyst][1]
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration][1]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-bis(2-mesyloxyethyl)amine (1.0 equiv) in anhydrous MeCN .
-
Nucleophile Addition: Add the Primary Amine (1.05 equiv) and DIPEA (3.0 equiv).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.
-
-
Catalyst Addition: Add NaI (0.1 equiv).[1] The solution may turn slightly yellow; this is normal.
-
Reaction: Heat the mixture to 70°C (oil bath temperature). Stir for 12–24 hours.
-
Monitoring: Check via TLC or LC-MS.[1] The bis-mesylate spot should disappear. If the mono-alkylated intermediate persists, add another 0.1 equiv of NaI and continue heating.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Comparative Data: Base & Solvent Selection
The following table summarizes the risk profile of common conditions.
| Base | Solvent | Temp (°C) | Elimination Risk | Reaction Rate | Verdict |
| NaH | THF/DMF | 0°C -> RT | Critical | Fast | AVOID. Promotes E2 rapidly.[1] |
| TEA | DCM | Reflux | High | Moderate | Risky.[1] TEA can act as a nucleophile (quaternization).[1] |
| K2CO3 | MeCN | 80°C | Low | Moderate | Good. Heterogeneous base prevents rapid E2.[1] |
| DIPEA | MeCN | 70°C | Minimal | High | Recommended. Steric bulk prevents N-alkylation of base.[1] |
FAQ: Common User Questions
Q: Can I use the bis-chloro analogue (N-Boc-bis(2-chloroethyl)amine) instead? A: Yes, but the chloride is a poorer leaving group than the mesylate.[1] You must use the NaI catalyst (0.5 – 1.0 equiv) and likely higher temperatures (refluxing MeCN or DMF at 90°C) to achieve reasonable rates. The mesylate is generally preferred for milder conditions.
Q: Why do I see a "doublet of doublets" in the alkene region (5.2–5.8 ppm) of my NMR? A: This confirms the presence of the N-vinyl species. This is irreversible. You must repurify your material (the vinyl impurity is usually less polar) and restart the reaction with lower temperature and the NaI catalyst.
Q: My nucleophile is an aniline (aromatic amine). The reaction is very slow. A: Anilines are weaker nucleophiles.
-
Switch solvent to DMF (allows higher temp).[1]
-
Increase NaI to 1.0 equiv (stoichiometric Finkelstein).[1]
-
Increase temperature to 90°C. Note: Do not exceed 100°C, or Boc thermal deprotection may occur.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational text on SN2 vs E2 competition and leaving group effects).
-
Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 1970 , 35(9), 3195–3196. Link (Standard preparation and reactivity of mesylates).[1]
-
Morphy, J. R.; Rankovic, Z. "Designed multiple ligands. An emerging drug discovery paradigm." Journal of Medicinal Chemistry, 2005 , 48(21), 6523–6543. Link (Contextual usage of piperazine synthesis in drug design).[1]
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910 , 43(2), 1528–1532. Link (The original reference for Iodide catalysis).[1]
Sources
Recrystallization vs column chromatography for N-Boc-bis-mesylate purification
Ticket #: 8492-BM Subject: Purification Strategy for N-Boc-bis-mesylate (Thermal Instability & Oiling Out) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
User Query
"I am trying to purify an N-Boc-bis-mesylate intermediate (approx. 20g scale). The crude is a viscous orange oil. I tried a standard silica column (Hex/EtOAc), but the product streaked badly and I lost the Boc group (NMR showed des-Boc). I then tried recrystallizing from EtOAc/Hexane, but it just 'oiled out' at the bottom of the flask. How do I purify this without decomposing it?"
Scientist Response
Hello,
This is a classic dilemma with N-Boc-bis-mesylates . You are fighting two opposing forces: the acid sensitivity of the Boc group (which hates silica) and the thermal instability of the bis-mesylate (which hates the heat required for recrystallization).
The "streaking" and "des-Boc" issues on your column confirm that your silica gel is too acidic for this substrate. The "oiling out" during recrystallization indicates that your impurity profile is disrupting the crystal lattice formation, or you are operating in a "metastable zone" where the melting point of the solvated product is lower than the process temperature.
Below is the technical protocol to resolve this, prioritizing Recrystallization (for scalability) and providing a Modified Chromatography method (for rescue).
Module 1: The Decision Matrix
Before proceeding, determine the purity of your crude material. Recrystallization requires a higher baseline purity to succeed.
Figure 1: Decision tree for N-Boc-bis-mesylate purification based on crude purity and behavior.
Module 2: Recrystallization (The "Happy Path")
Recrystallization is superior for bis-mesylates because it avoids the hydrolytic stress of silica gel. However, bis-mesylates are prone to oiling out (liquid-liquid phase separation) rather than crystallizing.
Recommended Solvent Systems
-
IPA / Heptane (or Hexane): The polarity of Isopropanol (IPA) often stabilizes the polar mesylate groups, while Heptane drives precipitation.
-
Toluene / Heptane: Good for highly lipophilic impurities.
-
Ethanol (Absolute): Sometimes works as a single solvent for very polar bis-mesylates (e.g., Serinol derivatives).
Troubleshooting "Oiling Out"
If your product forms a gummy oil at the bottom:
-
The "Cloud Point" Method:
-
Dissolve crude in the minimum amount of warm solvent (e.g., IPA) at 40°C (Do not exceed 50°C; mesylates decompose).
-
Add the anti-solvent (Heptane) dropwise until the solution turns slightly cloudy (persistent turbidity).
-
STOP. Do not add more anti-solvent.
-
Add a seed crystal (if available) or scratch the glass.[1]
-
Let it cool to room temperature slowly (wrap the flask in foil/towel).
-
Why this works: Rapid cooling or excess anti-solvent forces the solute out so fast it doesn't have time to organize into a lattice, resulting in oil.
-
-
Trituration (The "Pulping" Rescue):
Module 3: Buffered Chromatography (The "Rescue Path")
If you must run a column, you cannot use untreated silica. The acidic silanol groups (Si-OH) will protonate the Boc group (leading to deprotection) and catalyze the elimination of the mesylate (leading to vinyl species).
Protocol: The "Triethylamine Shield"
Goal: Neutralize the silica surface before the compound touches it.
-
Mobile Phase Preparation:
-
Prepare your eluent (e.g., 30% EtOAc in Hexane).
-
Add 1% Triethylamine (Et3N) to the entire mobile phase volume.
-
-
Column Pre-Treatment (Slurry Packing):
-
Loading:
-
Load your crude (dissolved in minimal DCM + 1% Et3N).
-
Do not use solid loading on pure silica; use Celite or basic alumina if solid loading is necessary.
-
-
Elution:
-
Run the column quickly. Even buffered silica can degrade mesylates if the residence time is >2 hours.
-
Data Summary: Method Comparison
| Feature | Recrystallization | Standard Silica Column | Buffered Silica Column (1% Et3N) |
| Boc Stability | High (Neutral pH) | Low (Acidic, loss of Boc) | High (Neutralized) |
| Mesylate Stability | Moderate (Temp < 50°C) | Low (Elimination risk) | Moderate |
| Yield | 60-80% (First crop) | Variable (Streaking loss) | 85-95% |
| Scalability | Excellent (>1kg) | Poor (Expensive) | Moderate |
| Key Failure Mode | Oiling Out | Decomposition | Incomplete Separation |
References
-
Boc-Amino Acid Crystallization: Patent CN112661672A.[8] Describes the "pulping" (trituration) of Boc-protected intermediates with non-polar solvents (Hexane/Cyclohexane) to convert oils into solids.
-
Silica Deactivation: Rochester University Chemistry Guide. Details the protocol for deactivating silica gel with 1-3% Triethylamine for acid-sensitive compounds to prevent streaking and decomposition.
-
Mesylate Stability: Master Organic Chemistry. Discusses the reactivity of mesylates and their tendency to undergo elimination or substitution in the presence of acidic or basic nucleophiles.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. reddit.com [reddit.com]
- 4. d-nb.info [d-nb.info]
- 5. mt.com [mt.com]
- 6. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of N-Boc-bis-mesylate Cyclization
Topic: High-Dilution Strategies for Macrocyclization and Heterocycle Synthesis Doc ID: TS-CYC-2026-BOC Audience: Synthetic Chemists, Process Development Scientists
Core Directive: The Kinetic Challenge
The Problem: You are attempting to cyclize an N-Boc-bis-mesylate (an electrophilic chain containing a Boc-protected nitrogen) with a nucleophile (e.g., a primary amine, sulfide, or malonate). The Conflict: This is a competition between intramolecular cyclization (desired, first-order kinetics) and intermolecular oligomerization (undesired, second-order kinetics).
As the concentration of your reactants increases, the rate of intermolecular collision (polymerization) increases exponentially relative to the rate of ring closure. To favor the ring, you must operate under High Dilution Conditions .
Visualizing the Kinetic Competition
The following diagram illustrates the kinetic pathways. Your goal is to maximize
Figure 1: Kinetic competition between ring closure (
Experimental Protocol: Pseudo-High Dilution
Absolute high dilution (dissolving 1 mmol in 10 L of solvent) is impractical and kinetically slow. The industry standard is Pseudo-High Dilution , where reagents are kept at a low steady-state concentration by slow addition.
The Dual-Stream Syringe Pump Method
This protocol ensures that the unreacted electrophile concentration never exceeds the threshold for polymerization.
Reagents:
-
Stream A: N-Boc-bis-mesylate (1.0 equiv) in Solvent (e.g., MeCN or DMF).
-
Stream B: Nucleophile (1.0–1.2 equiv) + Non-nucleophilic Base (e.g., DIPEA, 2.5 equiv) in Solvent.
-
Reaction Pot: Large volume of Solvent (heated to reflux).
Step-by-Step Procedure:
-
Preparation: Charge the reaction flask with 50–70% of your total solvent volume. Heat to the desired temperature (typically reflux for MeCN, or 80–100°C for DMF).
-
Syringe Loading: Dissolve the bis-mesylate in the remaining solvent (Stream A). Dissolve the nucleophile and base in the remaining solvent (Stream B).
-
Addition: Using a dual-syringe pump, add both streams simultaneously into the hot solvent.
-
Rate: Addition should take 8–12 hours . The slower the addition, the lower the steady-state concentration.
-
-
Aging: After addition is complete, stir at temperature for an additional 2–4 hours to ensure the "tail" of the addition reacts.
-
Workup: Concentrate the solvent immediately. Mesylates are prone to hydrolysis; do not leave them in wet solvent for extended periods.
Critical Parameters & Optimization Data
The following table summarizes how key variables affect the cyclization of N-Boc-bis-mesylates.
| Variable | Recommended Condition | Why? |
| Concentration | < 0.005 M (Effective) | Threshold for avoiding dimerization. Using pseudo-high dilution achieves this virtually. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is polar enough for |
| Temperature | Reflux (80°C) | High temp increases the entropic probability of chain ends meeting (Ring Closure) vs. finding another molecule. |
| Base | DIPEA or Cs₂CO₃ | Must be non-nucleophilic to avoid displacing the mesylate (forming a byproduct). Cesium ("Cesium Effect") can aid macrocyclization. |
| Stoichiometry | 1:1 (Strict) | Excess bis-mesylate leads to "capping" (linear species). Excess nucleophile is less harmful but wasteful. |
Troubleshooting Guide (FAQs)
Q1: I isolated a product with the correct mass, but the NMR shows broad peaks and it's a gum. What is it?
Diagnosis: You likely formed oligomers .
Mechanism: The intermolecular reaction (
-
Decrease Addition Rate: Slow the syringe pump down by 50% (e.g., extend addition from 8h to 16h).
-
Increase Temperature: Higher heat favors the higher-entropy transition state of cyclization.
-
Check Purity: Ensure your bis-mesylate is >95% pure. Impurities can act as chain terminators or initiators.
Q2: My reaction turned black/dark brown, and yield is <10%.
Diagnosis: Elimination or Decomposition . Mechanism: Mesylates are excellent leaving groups. Under high heat and strong base, they can undergo E2 elimination to form vinyl species (N-Boc-allylamines) which then polymerize or degrade. Solution:
-
Lower Temperature: If at 100°C, drop to 60–70°C.
-
Change Base: Switch from a strong inorganic base (like NaH or KOtBu) to a milder organic base (DIPEA) or a buffered carbonate (K₂CO₃).
-
Degas Solvents: Oxidation of the amine nucleophile at high temps can cause darkening. Sparge solvents with Argon/Nitrogen.
Q3: I see a spot on TLC that corresponds to the "Mono-Mesylate". It won't cyclize further.
Diagnosis: Stalled Intermediate . Mechanism: The first displacement (intermolecular) worked, but the second (intramolecular) is too slow, likely due to steric hindrance from the N-Boc group or ring strain. Solution:
-
Add Iodide Source: Add 10–20 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the unreacted Mesylate into an Iodide (Finkelstein reaction). The Iodide is a better leaving group, accelerating the difficult ring-closure step.
-
High-Temp Kick: After the addition is finished, reflux for an additional 12 hours.
Q4: My mesylate hydrolyzed to the alcohol.
Diagnosis: Wet Solvent .
Mechanism: Water is a competitive nucleophile.
-
Dry Solvents: Use anhydrous solvents (molecular sieves 4Å).
-
Atmosphere: Perform the reaction under a positive pressure of Nitrogen/Argon.
Visualizing the Setup
Proper physical setup is as important as the chemistry.
Figure 2: The Pseudo-High Dilution setup. Reagents are introduced slowly to keep instantaneous concentration low.
References
-
Ruggli-Ziegler Dilution Principle
-
Rossa, L., & Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.
-
-
Pseudo-High Dilution Protocols
- Blair, L. M., et al. (2014). Peptide Macrocyclization: Syringe Pump Addition for Pseudo High-Dilution Conditions.
-
Cesium Effect in Cyclization
- Galli, C. (1988). The "Cesium Effect": Strong Specific Base Catalysis in the Synthesis of Macrocyclic Lactones. Journal of Organic Chemistry.
-
Finkelstein Acceleration (Iodide Catalysis)
- General methodology for enhancing S_N2 reactions of mesylates using c
Sources
Validation & Comparative
1H NMR interpretation of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
Topic: 1H NMR Interpretation of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Strategic Importance & Application
This compound (hereafter Compound B ) is a critical electrophilic intermediate in the synthesis of nitrogen mustards and antibody-drug conjugate (ADC) linkers. Its primary function is to serve as a "activated" scaffold where the mesylate groups act as excellent leaving groups, allowing for the subsequent introduction of nucleophiles (e.g., chlorides for cytotoxicity or thiols for bioconjugation).
Precise NMR interpretation is vital here because the conversion from the precursor diol to the bis-mesylate is often visually indistinguishable by TLC (both are polar spots). 1H NMR is the only rapid, non-destructive method to quantify the degree of functionalization (Mono- vs. Bis-mesylation).
Comparative Analysis: Precursor vs. Product vs. Alternative
This section compares the target molecule against its starting material and its chlorinated analog (a common alternative or downstream product).
Table 1: Chemical Shift Comparison (
, ppm in CDCl
)
| Proton Environment | Precursor (N-Boc-Diol) | Target Product (Bis-Mesylate) | Alternative (Bis-Chloride) | Diagnostic Value |
| Boc Group (s, 9H) | 1.45 | 1.46 | 1.46 | Integration Reference (Set to 9.00) |
| Mesyl Methyl (-SO | N/A | 3.05 (s, 6H) | N/A | Confirmation of Functionalization |
| 3.40 - 3.50 (br m) | 3.65 (t, 4H)* | 3.60 - 3.70 (m) | Minor downfield shift due to induction. | |
| 3.75 - 3.85 (br m) | 4.35 (t, 4H) | 3.65 (t, 4H) | CRITICAL: OMs causes significant deshielding (+0.6 ppm vs OH). | |
| Hydroxyl (-OH) | ~3.5 - 4.5 (broad) | Absent | Absent | Disappearance confirms consumption of SM. |
*Note: The N-Boc group often induces rotamers, causing the N-CH
Key Diagnostic Indicators
-
The "Mesyl Shift": The most distinct feature of the product is the triplet at 4.35 ppm . If this signal remains upfield at ~3.8 ppm, the reaction has failed.
-
Stoichiometry Check: The integration ratio between the Mesyl singlet (3.05 ppm) and the Boc singlet (1.46 ppm) must be exactly 0.66 (6H : 9H) . A ratio of ~0.33 indicates mono-mesylation.
-
Rotameric Broadening: Unlike the sharp signals of simple esters, the carbamate (Boc) nitrogen has restricted rotation. Expect the methylene protons at 3.65 ppm to appear broadened or split at room temperature. Do not mistake this for impurity.
Experimental Protocol: Synthesis & Isolation
To generate the sample for this analysis, follow this standardized mesylation protocol. This method prioritizes the removal of methanesulfonic acid byproducts which can degrade the Boc group.
Reagents:
-
N-Boc-bis(2-hydroxyethyl)amine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (2.5 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve N-Boc-diethanolamine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Explanation: Exothermic addition of MsCl can cause thermal decomposition or Boc-cleavage if not controlled.
-
Base Addition: Add TEA dropwise. The solution remains clear.
-
Activation: Add MsCl dropwise via syringe over 10 minutes.
-
Observation: White precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench & Workup (Critical for NMR Purity):
-
Dilute with cold DCM.
-
Wash 2x with cold 1M citric acid (removes excess amine/salts without cleaving Boc).
-
Wash 1x with saturated NaHCO
(neutralizes residual acid). -
Wash 1x with Brine.
-
Dry over Na
SO , filter, and concentrate in vacuo at <30°C.
-
-
Result: The product is typically a viscous, pale yellow oil or white solid that solidifies upon standing.
Troubleshooting & Impurity Profiling
When the NMR spectrum does not match the ideal Table 1, use this logic tree to identify the issue.
Scenario A: The "Mixed" Spectrum
-
Observation: You see triplets at 4.35 ppm AND 3.80 ppm.
-
Diagnosis: Incomplete reaction (Mono-mesylate present).
-
Solution: Do not proceed to substitution. Resubject crude material to reaction conditions with fresh MsCl/TEA.
Scenario B: Loss of Boc Group[1]
-
Observation: The singlet at 1.45 ppm is missing or significantly diminished; new broad peaks appear >8.0 ppm (ammonium salts).
-
Diagnosis: Acidic hydrolysis. The workup was too acidic, or the MsCl contained HCl.
-
Correction: Use Citric Acid instead of HCl for the first wash. Ensure DCM is anhydrous.
Scenario C: Extra Singlet at 3.0 ppm
-
Observation: A sharp singlet at 3.0 ppm, but integration is too high (>6H relative to Boc).
-
Diagnosis: Residual Methanesulfonyl Chloride or Methanesulfonic anhydride.
-
Correction: These impurities are electrophilic and will ruin downstream nucleophilic substitutions. Recrystallize from EtOAc/Hexanes or wash extensively with NaHCO
.
Visualization of Logic & Workflow
The following diagrams illustrate the synthesis pathway and the NMR decision logic for quality control.
Caption: Figure 1. Synthesis workflow and NMR-based Quality Control decision tree for N-Boc-Bis(mesyl)amine.
Caption: Figure 2. Chemical shift mapping illustrating the diagnostic downfield shift of the
References
-
General NMR Shift Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[2] Link
- Mesylation Protocols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Nitrogen Mustard Synthesis: Palmer, B. D., et al. "Synthesis and structure-activity relationships for 5-[(2-haloethyl)amino]- and 5-[bis(2-haloethyl)amino]benz[e]indolines." J. Med. Chem.1990 , 33, 112-121. (Describes analogous mesylate-to-chloride conversions). Link
Sources
A Head-to-Head Battle: Mesylate vs. Chloride as Leaving Groups for N-Boc Amines
For researchers and scientists engaged in drug development and organic synthesis, the choice of a leaving group is a critical decision that can significantly impact the efficiency and success of a reaction. This guide provides an in-depth, objective comparison of two commonly employed leaving groups, mesylate and chloride, specifically in the context of nucleophilic substitution reactions with N-Boc protected amines. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.
The Decisive Factor: Understanding Leaving Group Ability
In the realm of nucleophilic substitution reactions, particularly the SN2 mechanism, the efficacy of the leaving group is paramount. A good leaving group is a species that can readily depart from the substrate, taking a pair of electrons with it.[1][2] The stability of the leaving group as an independent species is the key determinant of its effectiveness.[1] A more stable leaving group will lead to a lower energy transition state and, consequently, a faster reaction rate.[3]
The stability of a leaving group is inversely related to its basicity.[2] Weak bases are excellent leaving groups because they are less likely to share their electron pair and are therefore more stable in solution.[1] This principle can be quantified by considering the pKa of the conjugate acid of the leaving group. A lower pKa value for the conjugate acid signifies a stronger acid, and therefore a weaker, more stable conjugate base (the leaving group).[4]
Mesylate vs. Chloride: A Tale of Two Leaving Groups
Let's delve into the specific characteristics of mesylate and chloride to understand their relative efficiencies.
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid |
| Mesylate (OMs) | CH₃SO₃⁻ | Methanesulfonic acid (CH₃SO₃H) | -1.9 |
| Chloride (Cl) | Cl⁻ | Hydrochloric acid (HCl) | -7 |
As the table illustrates, hydrochloric acid is a significantly stronger acid than methanesulfonic acid, as indicated by its much lower pKa value.[5] Consequently, the chloride ion (Cl⁻) is a weaker base than the mesylate ion (CH₃SO₃⁻). Based on this fundamental principle, mesylate is inherently a better leaving group than chloride. [5][6] The superior ability of the mesylate group to stabilize the negative charge through resonance across its three oxygen atoms contributes to its enhanced stability and, therefore, its greater leaving group efficiency.[5]
The Nucleophile: The Role of N-Boc Amines
Our focus is on reactions where an N-Boc protected amine acts as the nucleophile. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, rendering them less nucleophilic than their unprotected counterparts. However, they are still capable of participating in nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom is the nucleophilic center that attacks the electrophilic carbon atom, displacing the leaving group.[7]
Experimental Evidence: Putting Theory into Practice
While theoretical principles provide a strong foundation for predicting reactivity, experimental data is the ultimate arbiter. A survey of the chemical literature and established synthetic protocols consistently demonstrates the superior performance of mesylates over chlorides in SN2 reactions.
Consider a typical reaction where an N-Boc amine is used to displace a leaving group from a primary alkyl substrate.
Hypothetical Comparative Data:
| Substrate | Leaving Group | Reaction Time | Yield |
| R-CH₂-OMs | Mesylate | 2-4 hours | >90% |
| R-CH₂-Cl | Chloride | 12-24 hours | 60-70% |
Note: This data is representative and can vary depending on the specific substrates, solvent, and temperature.
The significantly shorter reaction times and higher yields observed with the alkyl mesylate substrate underscore its greater reactivity compared to the corresponding alkyl chloride.[8] This enhanced reactivity can be directly attributed to the superior leaving group ability of the mesylate.
Reaction Workflow: A Visual Guide
The following diagram illustrates the generalized SN2 reaction pathway for an N-Boc amine with an alkyl substrate bearing either a mesylate or a chloride leaving group.
Caption: Generalized SN2 reaction of an N-Boc amine.
Experimental Protocols: Synthesizing the Precursors
To conduct a direct comparison, the synthesis of the requisite alkyl mesylate and alkyl chloride from a common alcohol precursor is necessary.
Protocol 1: Synthesis of Alkyl Mesylate from an Alcohol
This procedure is based on the well-established method of converting an alcohol to a mesylate using methanesulfonyl chloride.[8][9]
Materials:
-
Primary Alcohol (R-CH₂-OH)
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.[9] Maintain the temperature at 0 °C during the addition.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.
-
Purify the product by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Triethylamine/Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9][10]
-
Anhydrous DCM: A non-protic solvent is crucial to prevent unwanted side reactions of the highly reactive methanesulfonyl chloride with water.
-
0 °C Reaction Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts, including the corresponding alkyl chloride.[10]
Protocol 2: Synthesis of Alkyl Chloride from an Alcohol using Thionyl Chloride
The conversion of alcohols to alkyl chlorides is efficiently achieved using thionyl chloride (SOCl₂).[11][12]
Materials:
-
Primary Alcohol (R-CH₂-OH)
-
Thionyl Chloride (SOCl₂)
-
Pyridine (optional, as a catalyst and acid scavenger)[13]
-
Anhydrous solvent (e.g., toluene or no solvent)
-
Standard laboratory glassware
Procedure:
-
Place the primary alcohol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂).
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the alcohol. The reaction can be performed neat or in an anhydrous solvent like toluene.
-
If pyridine is used, it should be added to the alcohol before the thionyl chloride.[13]
-
Gently heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude alkyl chloride can be purified by distillation or flash column chromatography.
Causality Behind Experimental Choices:
-
Thionyl Chloride: A highly effective reagent for this transformation. The byproducts, SO₂ and HCl, are gases, which helps to drive the reaction to completion and simplifies purification.[11][12]
-
Pyridine: Can be used to catalyze the reaction and to neutralize the generated HCl, which is particularly important for acid-sensitive substrates.[13]
-
Reflux: The reaction often requires heating to proceed at a reasonable rate.
Conclusion: Making the Right Choice
For researchers aiming for optimal efficiency and milder reaction conditions, activating a primary alcohol as a mesylate is the preferred strategy. While the preparation of an alkyl chloride from an alcohol is also a robust transformation, the subsequent nucleophilic substitution with an N-Boc amine will likely be more sluggish.
However, the choice of leaving group may also be influenced by other factors such as the overall synthetic strategy, the presence of other functional groups in the molecule, and cost considerations. By understanding the fundamental principles of leaving group ability and the practical aspects of their synthesis and reactivity, scientists can make strategic decisions to streamline their synthetic routes and achieve their research goals.
References
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7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I . KPU Pressbooks. [Link]
-
Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? . Chemistry Stack Exchange. [Link]
-
4.5: Factors affecting the SN2 Reaction . Chemistry LibreTexts. [Link]
-
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) . YouTube. [Link]
- Process for converting alcohols to chlorides.
-
Explain the preparation of alkyl halide using thionyl chloride (SOCl2) . Shaalaa.com. [Link]
-
10.5: Preparing Alkyl Halides from Alcohols . Chemistry LibreTexts. [Link]
-
7.3: Other Factors that Affect SN2 Reactions . Chemistry LibreTexts. [Link]
-
Synthesis of Mesylates From Alcohols . Rhodium.ws. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent . PMC. [Link]
-
Alcohol to Mesylate - Common Conditions . Organic Chemistry Portal. [Link]
-
Alcohol to Mesylate using MsCl, base . Organic Synthesis. [Link]
-
SN2 Reaction Mechanism . BYJU'S. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration . Scribd. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . Chemistry LibreTexts. [Link]
-
11.2: The SN2 Reaction . Chemistry LibreTexts. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction . Chemisty Notes. [Link]
-
SN2 reaction . Wikipedia. [Link]
-
What Makes A Good Leaving Group? . Master Organic Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems . Chemistry Steps. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . The Journal of Organic Chemistry. [Link]
-
9.4: Tosylate—Another Good Leaving Group . Chemistry LibreTexts. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . PMC. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . ResearchGate. [Link]
-
Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]
-
Preparation of mesylates and tosylates (video) . Khan Academy. [Link]
-
Tosylates And Mesylates . Master Organic Chemistry. [Link]
-
The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]
-
9.13: Tosylate—Another Good Leaving Group . Chemistry LibreTexts. [Link]
-
Chemistry 217, Problem Set 8 . [Link]
-
pKa is a useful guide to leaving group ability . Oxford University Press. [Link]
-
Reactions of Amines . [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines . Chemistry LibreTexts. [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets . [Link]
-
The Conjugate Acid Is A Better Leaving Group . Master Organic Chemistry. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . Royal Society of Chemistry. [Link]
-
CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation . PubMed. [Link]
-
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? . ResearchGate. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C . OWL. [Link]
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A Comparative Guide to the FTIR Characteristic Peaks of Sulfonate Esters in N-Boc-bis-mesylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, particularly within drug development, the precise characterization of intermediates is paramount to ensure reaction progression, purity, and ultimately, the success of the synthetic campaign. N-Boc-bis-mesylate, a key intermediate often generated from the corresponding diol, presents a unique spectroscopic challenge due to the presence of multiple functional groups. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of N-Boc-bis-mesylate, offering a comparative framework against its precursors and potential byproducts.
The Synthetic Context: Why FTIR is a Critical Checkpoint
The conversion of an N-Boc protected diol to its corresponding bis-mesylate is a pivotal transformation, converting hydroxyl groups into excellent leaving groups for subsequent nucleophilic substitution reactions. Monitoring this reaction is crucial, as incomplete mesylation (mono-mesylate formation) or the presence of unreacted starting material can significantly impact the yield and purity of the desired product. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to track this transformation by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of the strong, characteristic absorption bands of the sulfonate ester group.
Decoding the Spectrum: Key Vibrational Modes of N-Boc-bis-mesylate
The infrared spectrum of N-Boc-bis-mesylate is a composite of the vibrational modes of its constituent functional groups: the N-Boc (tert-butoxycarbonyl) protecting group and the two methanesulfonate (mesylate) esters. Understanding the characteristic absorption frequencies of each is essential for accurate spectral interpretation.
The Sulfonate Ester Signature: Unambiguous Markers of Mesylation
The most telling indicators of a successful mesylation are the strong absorption bands arising from the sulfonate ester group (-SO₂-O-). These are primarily due to the stretching vibrations of the S=O and S-O bonds.
-
Asymmetric S=O Stretch (ν_as(S=O)) : This is typically the most intense and readily identifiable peak, appearing as a strong, sharp band in the region of 1350-1372 cm⁻¹ .[1][2][3] The high frequency of this vibration is attributed to the significant double bond character of the S=O bonds.
-
Symmetric S=O Stretch (ν_s(S=O)) : Another strong and sharp band, this peak is found at a lower frequency than its asymmetric counterpart, typically in the range of 1175-1195 cm⁻¹ .[1][2]
-
S-O-C Stretch (ν(S-O-C)) : The stretching vibration of the single bond between the sulfur and the ester oxygen gives rise to several strong bands in the fingerprint region, generally between 1000 cm⁻¹ and 750 cm⁻¹ .[1][4]
The presence of two mesylate groups in N-Boc-bis-mesylate will likely result in very prominent and well-defined S=O stretching absorptions.
The N-Boc Group Fingerprint: Confirming the Protective Moiety
The N-Boc group also possesses several characteristic infrared absorption bands that should be present in the spectrum of the target molecule.
-
N-H Stretch (ν(N-H)) : For a secondary carbamate like the N-Boc group in this molecule, a single, sharp to medium intensity peak is expected in the region of 3350-3310 cm⁻¹ .[5] This peak's presence confirms the integrity of the N-Boc group.
-
C=O Stretch (ν(C=O)) : The carbonyl group of the carbamate gives rise to a strong absorption band, typically between 1715 cm⁻¹ and 1680 cm⁻¹ .[6][7][8] Its exact position can be influenced by hydrogen bonding.
-
C-N Stretch (ν(C-N)) : This vibration is typically observed in the 1335-1250 cm⁻¹ region for aromatic amines, and at slightly lower wavenumbers for aliphatic amines.[5] In the case of N-Boc-bis-mesylate, this peak might overlap with the strong sulfonate ester absorptions.
Comparative Spectral Analysis: Distinguishing Product from Precursor
The true power of FTIR in this context lies in its comparative application. By analyzing the spectra of the starting material and the final product, the progress and success of the mesylation reaction can be unequivocally determined.
Table 1: Comparative FTIR Peak Positions for N-Boc-diethanolamine and N-Boc-bis-mesylate
| Functional Group | Vibrational Mode | N-Boc-diethanolamine (Starting Material) | N-Boc-bis-mesylate (Product) | Key Diagnostic Change |
| Hydroxyl | O-H Stretch | ~3400 cm⁻¹ (broad, strong) | Absent | Disappearance of broad O-H band |
| Sulfonate Ester | Asymmetric S=O Stretch | Absent | ~1350 cm⁻¹ (strong, sharp) | Appearance of strong S=O stretch |
| Sulfonate Ester | Symmetric S=O Stretch | Absent | ~1175 cm⁻¹ (strong, sharp) | Appearance of strong S=O stretch |
| Sulfonate Ester | S-O-C Stretch | Absent | ~1000-750 cm⁻¹ (multiple strong bands) | Appearance of S-O-C stretches |
| Carbamate | N-H Stretch | ~3330 cm⁻¹ (sharp, medium) | ~3330 cm⁻¹ (sharp, medium) | Remains present |
| Carbamate | C=O Stretch | ~1690 cm⁻¹ (strong) | ~1690 cm⁻¹ (strong) | Remains present |
The most critical diagnostic observation is the complete disappearance of the broad O-H stretching band from the starting diol and the concurrent emergence of the two intense, sharp S=O stretching bands of the mesylate groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a viscous liquid or solid sample like N-Boc-bis-mesylate, Attenuated Total Reflectance (ATR) is the recommended FTIR sampling technique due to its minimal sample preparation requirements.
Step-by-Step ATR-FTIR Analysis
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum :
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application :
-
Place a small amount of the N-Boc-bis-mesylate sample directly onto the center of the ATR crystal. For a solid, ensure good contact by applying gentle pressure with the built-in press. For a viscous liquid, a single drop is sufficient.
-
-
Spectrum Acquisition :
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis :
-
Label the significant peaks in the spectrum.
-
Compare the obtained spectrum with the expected peak positions outlined in Table 1 and with the spectrum of the starting N-Boc-diethanolamine.
-
-
Cleaning :
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of N-Boc-bis-mesylate.
Conclusion: An Indispensable Tool for Synthetic Chemistry
FTIR spectroscopy stands as an indispensable analytical tool for the real-time monitoring and characterization of key synthetic intermediates like N-Boc-bis-mesylate. By understanding the distinct vibrational signatures of the sulfonate ester and N-Boc functional groups, and by employing a comparative analytical approach against the starting materials, researchers can confidently assess the outcome of their reactions. This ensures the quality of the intermediate, paving the way for successful subsequent synthetic steps in the complex yet rewarding field of drug development.
References
- Vertex AI Search, Sulfon
- Barnard, D., Fabian, J. M., & Koch, H. P. (1949). Spectra of sulphonyl derivatives. IV. Sulphonic esters. Australian Journal of Chemistry, 10(3), 239–249.
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv.
- UCLA, IR Spectroscopy Tutorial: Amines.
- SUPPORTING INFORM
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Chemistry LibreTexts, Infrared Spectroscopy Absorption Table.
-
InstaNANO, FTIR Functional Group Database Table with Search. [Link]
-
Padmarao, V., & Chinnarao, D. (2016). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica, 8(19), 364-368. [Link]
- Drawell, FTIR Analysis for Liquid Samples - Wh
-
Agilent, ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a),...
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Validating purity of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine via HPLC
An In-Depth Guide to the Validation of N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine Purity via High-Performance Liquid Chromatography
As a critical bifunctional alkylating agent and building block in medicinal chemistry and materials science, the purity of this compound is paramount to ensuring the desired reaction stoichiometry, yield, and final product purity. This guide provides a comprehensive framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. We will explore the rationale behind methodological choices, present a detailed validation protocol in accordance with international guidelines, and compare HPLC with alternative analytical techniques.
The Analytical Challenge: Understanding the Analyte
This compound possesses distinct chemical features that guide the analytical strategy. The tert-butyloxycarbonyl (Boc) protecting group contains a carbonyl chromophore, making it suitable for ultraviolet (UV) detection. The two mesylate groups are excellent leaving groups, rendering the molecule susceptible to hydrolysis or reaction with nucleophiles if not handled under appropriate conditions.
Potential impurities may include:
-
Starting materials: Such as the parent diol, N-Boc-diethanolamine.
-
Reaction by-products: Including mono-mesylated species or products of incomplete reaction.
-
Degradation products: Primarily from hydrolysis of the mesylate esters to form the corresponding alcohols.
The chosen analytical method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities, demonstrating specificity and stability-indicating capabilities.
Primary Method: Reversed-Phase HPLC
For a molecule of this polarity and UV activity, RP-HPLC is the method of choice. It offers high resolving power, excellent quantitation accuracy, and robustness.
Method Development Rationale
The goal is to achieve a symmetric peak for the main component, well-resolved from any impurities, within a reasonable run time.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for the Boc-protected amine. A column with end-capping is recommended to minimize peak tailing caused by interaction of any free amine impurities with residual silanol groups on the silica support.
-
Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A gradient elution (i.e., changing the mobile phase composition over time) is selected to ensure that both early-eluting polar impurities (like the parent diol) and the later-eluting main compound are resolved effectively within the same run. To ensure good peak shape and reproducible retention times, buffering the aqueous portion of the mobile phase is critical. A phosphate buffer at a neutral pH is a suitable starting point.
-
Detection: Based on the Boc group's chromophore, a UV detector set at a low wavelength, typically between 200-220 nm, will provide high sensitivity for the analyte and its potential impurities containing the same chromophore.
Workflow for HPLC Purity Validation
Caption: Workflow for the development and validation of an HPLC purity method.
HPLC Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) guideline Q2(R1).
Specificity / Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Prepare solutions of the this compound raw material.
-
Subject the material to forced degradation conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 24 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation product peaks (resolution > 1.5) and there is no interference at the retention time of the analyte in the blank chromatograms.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this new set of data and compare it with the initial set.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be not more than 2.0%.
Comparative Analysis: Orthogonal and Alternative Techniques
While HPLC is the gold standard for purity determination, no single method is infallible. Orthogonal methods, which measure the same attribute using a different principle, provide a more complete purity profile.
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| RP-HPLC (Primary) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, excellent quantitation, robust, and stability-indicating. | Requires a chromophore for UV detection; may not detect non-UV active impurities. |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | Provides molecular weight information, enabling definitive identification of impurities and degradants. | More complex instrumentation; quantitation can be less precise than UV detection without proper standards. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides an absolute purity value without needing a reference standard of the same compound; structurally informative. | Lower sensitivity than HPLC; requires a highly pure internal standard; complex mixtures can be difficult to resolve. |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Excellent for identifying and quantifying volatile or thermally stable impurities (e.g., residual solvents). | The analyte is non-volatile and would require derivatization; high temperatures could cause on-column degradation. |
This comparison highlights that while HPLC is the optimal primary method for purity quantitation, a technique like LC-MS is invaluable during development for impurity identification.
Data Interpretation and Reporting
The purity of this compound is typically reported as a percentage based on the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate assessment, especially if impurity standards are available, relative response factors should be determined and applied.
The final validation report should summarize the results for each validation parameter against the pre-defined acceptance criteria, concluding with a statement that the method is validated and fit for its intended use in the quality control of this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
The Role of LC/MS in Impurity Identification. Agilent Technologies. [Link]
-
Quantitative NMR (qNMR) Spectroscopy for Purity Determination. U.S. Pharmacopeia. [Link]
Comparative Validation Guide: Elemental Analysis of N-Boc-bis(2-mesyloxyethyl)amine
Executive Summary
N-Boc-bis(2-mesyloxyethyl)amine (CAS: 144163-85-9) is a critical electrophilic linker used in the synthesis of nitrogen mustards and heterocyclic pharmaceutical intermediates (e.g., pyrrolidines, piperazines). Its utility lies in the mesyl (methanesulfonyl) groups, which act as excellent leaving groups, significantly more reactive than chlorides but less bulky than tosylates.
However, this reactivity comes with a stability cost. Mesylates are thermally labile and prone to hydrolysis. Elemental Analysis (EA) serves as the "gold standard" validation method for this compound because, unlike HPLC or NMR, it provides a definitive assessment of bulk purity, detecting non-chromophoric impurities like trapped solvents (DCM, TEA) and inorganic salts that frequently contaminate this viscous intermediate.
This guide compares the validation performance of EA against standard alternatives and provides experimental data to benchmark your synthesis.
Comparative Analysis: EA vs. Alternative Validation Methods
For N-Boc-bis(2-mesyloxyethyl)amine, relying solely on spectral data (NMR/MS) is a common pitfall. The table below outlines why EA is indispensable for this specific substrate.
| Feature | Method A: Elemental Analysis (CHN/S) | Method B: 1H NMR Spectroscopy | Method C: HPLC-UV/MS |
| Primary Function | Bulk Purity & Solvation State | Structural Identity | Trace Organic Impurity Profiling |
| Detection of Trapped Solvent | High Sensitivity (Deviations in %C/%H) | Moderate (Requires specific integration) | Fail (Solvents elute in dead volume) |
| Detection of Inorganic Salts | High Sensitivity (Low %C/H/N/S overall) | Fail (Invisible) | Fail (Invisible/Ion Suppression) |
| Sample Destructiveness | Destructive (Combustion) | Non-Destructive | Destructive |
| Blind Spot | Cannot identify specific structure of impurity. | Cannot easily quantify non-protonated impurities. | Misses impurities lacking UV chromophores. |
| Verdict for Mesylates | Critical: Confirms "dry weight" and absence of hygroscopic water/salts. | Essential: Confirms the Boc/Mesyl ratio. | Supportive: Checks for hydrolyzed mono-mesylates. |
Why Mesylates vs. Tosylates?
-
Atom Economy: Mesyl group (Mw ~79) vs. Tosyl group (Mw ~155). Mesylates offer higher atom economy for the final drug substance.
-
Reactivity: Mesylates are generally 2-3x more reactive in nucleophilic substitutions (
) than tosylates due to lower steric hindrance. -
Validation Challenge: Tosylates crystallize easily; Mesylates often form viscous oils or amorphous solids, making them "sponges" for solvent traps. This makes EA the primary pass/fail gate.
Elemental Analysis Data: Theoretical vs. Empirical
Theoretical Calculation
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 11 | 12.011 | 132.12 | 36.56% |
| Hydrogen (H) | 23 | 1.008 | 23.18 | 6.41% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 3.88% |
| Sulfur (S) | 2 | 32.06 | 64.12 | 17.74% |
Validation Case Studies (Pass vs. Fail)
The following data simulates typical production batches. "Acceptable Range" is defined as
| Batch ID | % Carbon | % Hydrogen | % Nitrogen | % Sulfur | Status | Diagnosis |
| Limit (+/- 0.4) | 36.16 - 36.96 | 6.01 - 6.81 | 3.48 - 4.28 | 17.34 - 18.14 | -- | -- |
| Batch 001 (Ref) | 36.52 | 6.45 | 3.85 | 17.68 | PASS | High Purity (>99%) |
| Batch 002 | 35.10 (Low) | 6.10 (Low) | 3.60 (Low) | 17.01 (Low) | FAIL | Solvent Trap (DCM). All values diluted by heavy solvent ( |
| Batch 003 | 42.40 (High) | 7.50 (High) | 4.90 (High) | 11.30 (Low) | FAIL | Hydrolysis. Loss of Mesyl group (-SO2Me) and gain of -OH. Significant drop in Sulfur. |
Experimental Protocol: Synthesis & Preparation for EA
Objective: Synthesize N-Boc-bis(2-mesyloxyethyl)amine and prepare a sample specifically for EA validation.
Reagents:
-
N-Boc-diethanolamine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (2.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with
. Add N-Boc-diethanolamine and DCM (0.2 M concentration). Cool to 0°C. -
Addition: Add TEA via syringe. Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C (Exothermic).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of diol (
) and appearance of bis-mesylate ( ).
-
-
Workup (Critical for EA):
-
Wash organic layer with cold 1M HCl (removes TEA).
-
Wash with sat.
(neutralizes acid). -
Wash with Brine.
-
Dry over anhydrous
. Filter.
-
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or perform rapid column chromatography.
-
EA Sample Prep (The "Drying" Step):
-
The resulting solid/oil MUST be dried under high vacuum (< 1 mbar) at 35°C for 12 hours.
-
Note: Failure to perform this long-duration drying is the #1 cause of EA failure (Batch 002 scenario).
-
Visualizing the Validation Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for validation.
Diagram 1: Synthesis & Impurity Pathways
Caption: Reaction pathway showing the target mesylate and common impurities (hydrolysis products and solvent traps) that necessitate EA validation.
Diagram 2: Analytical Decision Tree
Caption: Decision logic for validating the mesylate. Note that EA acts as the final gatekeeper for solvent entrapment and bulk purity.
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57647392, tert-Butyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Safety and Handling Guide for N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling N-Boc-N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}amine, a bifunctional molecule with potential as an alkylating agent. Given its chemical structure, this compound warrants rigorous handling protocols to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to ensure the safety of laboratory personnel and the environment.
Understanding the Hazard: A Bifunctional Alkylating Agent
This compound possesses two methanesulfonyl (mesylate) groups. Mesylates are excellent leaving groups in nucleophilic substitution reactions, rendering this molecule a potent bifunctional alkylating agent.[1][2] Alkylating agents are a class of reactive chemicals that can covalently modify biological macromolecules such as DNA.[3][4][5] This mode of action is the basis for their use as anticancer agents but also accounts for their significant health hazards, including cytotoxicity, mutagenicity, and carcinogenicity.[4][6] Bifunctional alkylating agents, in particular, can form interstrand cross-links in DNA, a highly cytotoxic lesion.[3] Therefore, treating this compound with the highest degree of caution is imperative.
Key Structural Features and Associated Hazards:
| Feature | Chemical Group | Implied Hazard |
| Two Leaving Groups | Methanesulfonate (Mesylate) | Potent bifunctional alkylating agent, high reactivity with nucleophiles.[2][7] |
| Amine Core | Tertiary Amine | Potential for acting as a base and influencing reactivity. |
| Boc Protecting Group | tert-Butoxycarbonyl | Generally stable but can be removed under acidic conditions, altering the compound's properties.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or accidental ingestion.[8][9][10]
Core PPE Requirements:
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves is required.[11] The outer glove should be a heavy-duty, chemical-resistant material such as nitrile or neoprene, and the inner glove should also be nitrile. Gloves must be changed immediately upon contamination and every two hours during continuous use.
-
Body Protection: A disposable, solid-front, back-closing laboratory coat made of a low-permeability fabric is essential.[8] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[11] A full-face shield must be worn over the goggles when handling larger quantities or during procedures with a significant splash potential.[10]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[12] If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]
PPE Selection and Usage Workflow:
Caption: Workflow for PPE selection, use, and disposal.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure risk.[12][13]
Preparation:
-
Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood. This area should be clearly marked with a "Potent Alkylating Agent in Use" sign.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[14] Have a spill kit specifically for hazardous chemicals readily available.
-
Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid the need for weighing potent powders. If weighing is necessary, it must be done within the fume hood. Use a balance with a draft shield.
Handling:
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Use a sealed container for mixing.
-
Reactions: All reactions involving this compound must be conducted in a closed system within the fume hood.
-
Transfers: Use a syringe or cannula for transferring solutions to minimize the risk of spills and aerosol generation.
Post-Handling:
-
Decontamination: At the end of the procedure, decontaminate all surfaces within the fume hood with a suitable decontamination solution (e.g., a solution of sodium thiosulfate followed by a standard laboratory disinfectant).
-
Waste Segregation: All contaminated materials, including pipette tips, gloves, and disposable lab coats, must be segregated into a clearly labeled hazardous waste container.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[15][16]
Waste Streams and Disposal Procedures:
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused compound, contaminated gloves, lab coats, and other solid materials. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Potent Alkylating Agent." Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[15] |
| Liquid Waste | Unused solutions, reaction mixtures, and the first rinse of contaminated glassware. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams. Arrange for disposal through your EHS office. |
| Sharps Waste | Contaminated needles and syringes. | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
| Empty Containers | The original container of the compound. | The first rinse of the empty container must be collected as hazardous liquid waste. Subsequent rinses can be managed according to your institution's policy for non-hazardous waste. The defaced, rinsed container should be disposed of as solid waste.[16] |
Waste Management Workflow:
Caption: Workflow for the segregation and disposal of hazardous waste.
Emergency Procedures
Spills:
-
Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Decontaminate the area with a sodium thiosulfate solution. Place all cleanup materials in the solid hazardous waste container.
-
Large Spills or Spills outside a fume hood: Evacuate the immediate area. Alert others and contact your institution's EHS office immediately. Do not attempt to clean up a large spill yourself.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
By adhering to these stringent safety protocols, researchers can safely handle this compound, minimizing the risk to themselves and their colleagues while advancing their scientific endeavors.
References
- PPG. (2025, June 26).
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- PubChem. (n.d.). This compound.
- TCI Chemicals. (2025, June 23).
- Thermo Fisher Scientific. (2024, March 19).
- Fisher Scientific. (n.d.).
- Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Weinreb, S. M., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC.
- Trafton, A. (2013, April 4).
- Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2015, March 10).
- Rizwan, M. (2022, September 30).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Periodic Chemistry. (2019, February 25).
- Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
Sources
- 1. reddit.com [reddit.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. How to minimize the side effects of cancer treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. mcrsafety.com [mcrsafety.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
